PEG3 Linker Avoids Cytotoxicity Associated with PEG2 in PROTAC Constructs
In a head‑to‑head comparison of Retro‑2‑based PROTACs with variable‑length PEG linkers evaluated in HeLa cells, PEG2‑containing molecules 2 and 2bis completely blocked protein biosynthesis from 1 μM to 30 μM with a CC50 in the low micromolar range, indicative of non‑specific cytotoxicity. In contrast, the PEG3‑containing construct 3 demonstrated a protective effect against Shigatoxin‑1 with IC50 values of 0.74–6.89 μM and no detectable cytotoxicity, confirming that a PEG3 spacer prevents the toxicity inherent to a PEG2 spacer while retaining intracellular activity [1].
| Evidence Dimension | In vitro cytotoxicity and protective efficacy in HeLa cells |
|---|---|
| Target Compound Data | PEG3‑PROTAC (compound 3): protective IC50 = 0.74–6.89 μM; no cytotoxicity observed |
| Comparator Or Baseline | PEG2‑PROTACs (compounds 2, 2bis): complete blockade of protein synthesis at 1–30 μM; CC50 in low μM range (cytotoxic) |
| Quantified Difference | PEG3 abolishes cytotoxicity while preserving target engagement (IC50 < 7 μM) vs. PEG2 (cytotoxic at all active concentrations) |
| Conditions | HeLa cell cultures exposed to Shigatoxin‑1; protein biosynthesis measured via Alamar blue; PROTAC constructs using CRBN‑recruiting ligands |
Why This Matters
This safety window is essential for procurement decisions in drug‑discovery programs, as it eliminates the risk of confounding cytotoxicity caused by suboptimal linker length.
- [1] Masse, N., et al. Synthesis and biological evaluation of Retro‑2‑based PROTACs reveal PEG‑linker length and warhead impact on GSPT1 degradation. European Journal of Medicinal Chemistry, 2026, 279, 117090. https://doi.org/10.1016/j.ejmech.2026.117090. View Source
